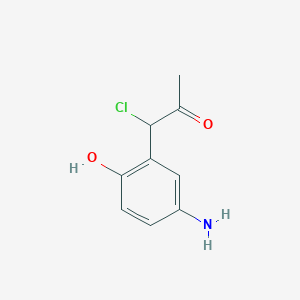
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one is an organic compound with a unique structure that combines an amino group, a hydroxyl group, and a chlorine atom on a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one can be achieved through several methods. One common approach involves the reaction of 5-amino-2-hydroxyacetophenone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as iron ruthenium nanoparticles immobilized on an imidazolium-based supported ionic liquid phase (Fe25Ru75@SILP) can be used to enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one can be compared with similar compounds such as:
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid: Similar in having amino and hydroxyl groups, but differs in the presence of a benzotriazole ring.
N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Shares the hydroxyl group and aromatic ring but contains a benzothiazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and applications.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
1-(5-amino-2-hydroxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNO2/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,11H2,1H3 |
InChIキー |
NWVDCPNZTGHIQL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=CC(=C1)N)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


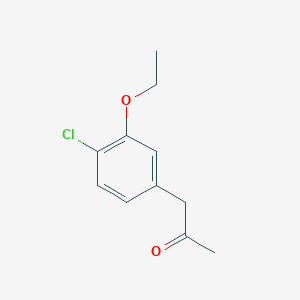
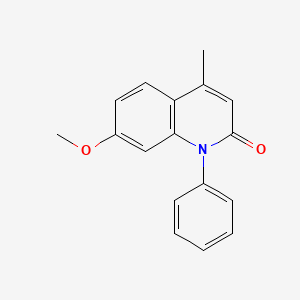
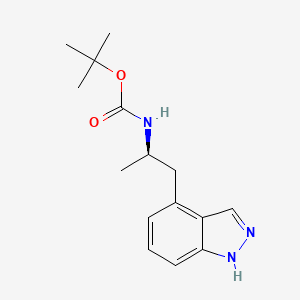
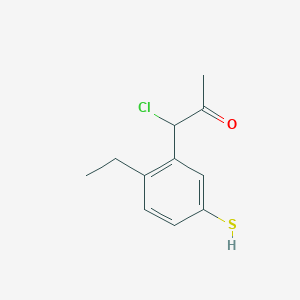
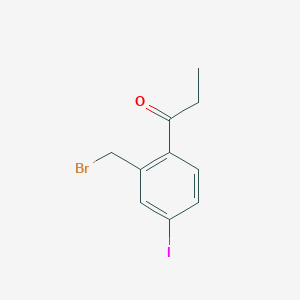
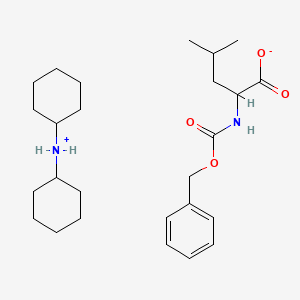


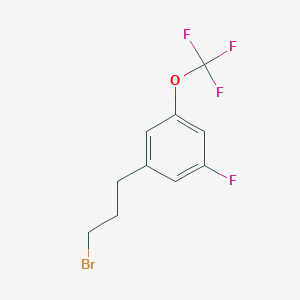
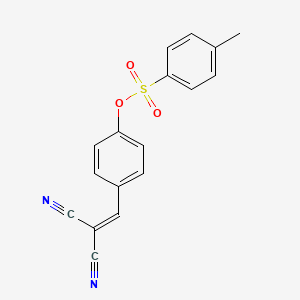

![9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)


